molecular formula C18H24N2O B2939167 4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide CAS No. 2309732-92-9

4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

Cat. No.: B2939167
CAS No.: 2309732-92-9
M. Wt: 284.403
InChI Key: RXBCTKBVPOMTNO-UHFFFAOYSA-N
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Description

4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and a cyclobutylidene group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclobutylidene-containing molecules. Examples include:

  • 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide .

Uniqueness

4-Cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is unique due to its specific structural features, such as the cyclobutylidene group and the 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

4-cyclobutylidene-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-6-7-17(12-14(13)2)19-18(21)20-10-8-16(9-11-20)15-4-3-5-15/h6-7,12H,3-5,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBCTKBVPOMTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(=C3CCC3)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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